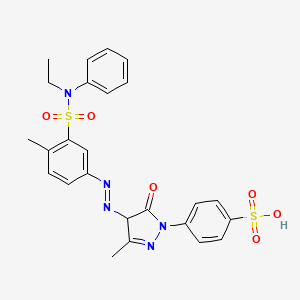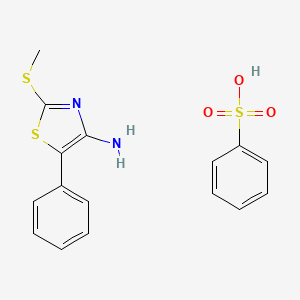
Benzenesulfonic acid;2-methylsulfanyl-5-phenyl-1,3-thiazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonic acid;2-methylsulfanyl-5-phenyl-1,3-thiazol-4-amine is a complex organic compound that contains both aromatic and heterocyclic components This compound is notable for its unique structure, which includes a benzenesulfonic acid group, a thiazole ring, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid;2-methylsulfanyl-5-phenyl-1,3-thiazol-4-amine typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The phenyl group can be introduced through electrophilic aromatic substitution reactions, while the sulfonic acid group is typically added via sulfonation reactions using concentrated sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Benzenesulfonic acid;2-methylsulfanyl-5-phenyl-1,3-thiazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
Benzenesulfonic acid;2-methylsulfanyl-5-phenyl-1,3-thiazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which benzenesulfonic acid;2-methylsulfanyl-5-phenyl-1,3-thiazol-4-amine exerts its effects involves interactions with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or interfere with cellular pathways by modulating receptor activity. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
Benzenesulfonic acid: Shares the sulfonic acid group but lacks the thiazole and phenyl groups.
2-Methylsulfanyl-1,3-thiazole: Contains the thiazole ring but lacks the benzenesulfonic acid and phenyl groups.
5-Phenyl-1,3-thiazole: Contains the thiazole and phenyl groups but lacks the benzenesulfonic acid group.
Uniqueness
Benzenesulfonic acid;2-methylsulfanyl-5-phenyl-1,3-thiazol-4-amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
82646-26-2 |
|---|---|
分子式 |
C16H16N2O3S3 |
分子量 |
380.5 g/mol |
IUPAC名 |
benzenesulfonic acid;2-methylsulfanyl-5-phenyl-1,3-thiazol-4-amine |
InChI |
InChI=1S/C10H10N2S2.C6H6O3S/c1-13-10-12-9(11)8(14-10)7-5-3-2-4-6-7;7-10(8,9)6-4-2-1-3-5-6/h2-6H,11H2,1H3;1-5H,(H,7,8,9) |
InChIキー |
AZLATUWFCIJYBU-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC(=C(S1)C2=CC=CC=C2)N.C1=CC=C(C=C1)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


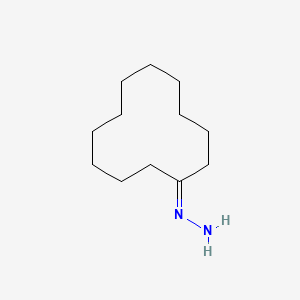
![2,2-Bis[(naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14411629.png)
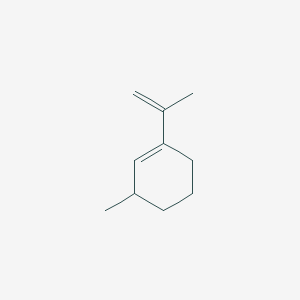
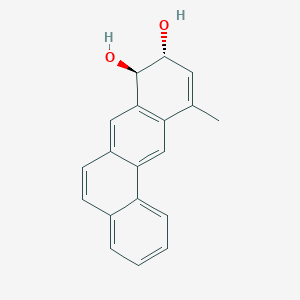
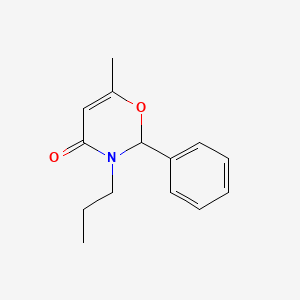
![2-[(4-Chlorophenoxy)methoxy]-5-iodopyrimidine](/img/structure/B14411645.png)

![5-([1,1'-Biphenyl]-4-yl)-2-(3-chlorophenyl)-1,3-oxazole](/img/structure/B14411652.png)
![N,N-Dimethyl-2-(2-{(E)-[(pyridin-3-yl)methylidene]amino}phenyl)ethan-1-amine](/img/structure/B14411658.png)
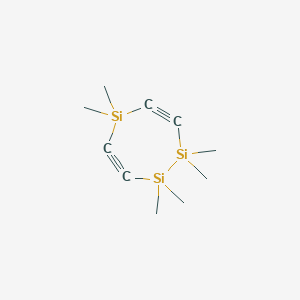

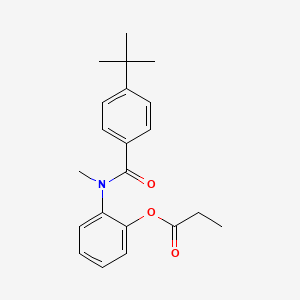
![Methylenebis[chloro(dimethyl)stannane]](/img/structure/B14411683.png)
